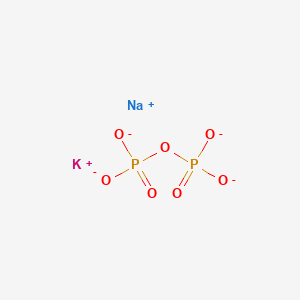
Dipotassium disodium diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium disodium diphosphate is a compound that combines potassium, sodium, and phosphonato phosphate. This compound is known for its significant role in various biochemical and industrial processes. It is often used in scientific research due to its unique chemical properties and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium disodium diphosphate can be synthesized through the reaction of phosphoric acid with potassium hydroxide and sodium hydroxide. The reaction typically involves the following steps:
Mixing: Phosphoric acid is mixed with potassium hydroxide and sodium hydroxide in a suitable solvent, usually water.
Heating: The mixture is heated to facilitate the reaction.
Crystallization: The resulting solution is allowed to cool, leading to the crystallization of potassium;sodium;phosphonato phosphate.
Industrial Production Methods
In industrial settings, the production of potassium;sodium;phosphonato phosphate involves large-scale reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process may also include additional purification steps such as filtration and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium disodium diphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum and may be conducted under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while reduction may produce phosphites or hypophosphites.
Wissenschaftliche Forschungsanwendungen
Dipotassium disodium diphosphate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in various chemical syntheses and as a buffering agent in analytical chemistry.
Biology: It serves as a nutrient in microbial culture media and as a component in biological buffers.
Medicine: It is used in formulations for electrolyte replenishment and as a urinary acidifier.
Industry: It is employed in the production of fertilizers, detergents, and water treatment chemicals.
Wirkmechanismus
The mechanism by which potassium;sodium;phosphonato phosphate exerts its effects involves its ability to participate in various biochemical reactions. It acts as a source of phosphate ions, which are essential for numerous metabolic processes. In biological systems, it helps maintain acid-base balance and supports cellular functions by providing necessary ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium phosphate
- Sodium phosphate
- Phosphoric acid
Comparison
Dipotassium disodium diphosphate is unique due to its combination of potassium, sodium, and phosphonato phosphate, which provides a broader range of chemical and biological activities compared to its individual components. This compound offers enhanced buffering capacity and solubility, making it more effective in various applications.
Eigenschaften
CAS-Nummer |
15491-89-1 |
|---|---|
Molekularformel |
K2Na2O7P2 |
Molekulargewicht |
236.03 g/mol |
IUPAC-Name |
potassium;sodium;phosphonato phosphate |
InChI |
InChI=1S/K.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-4 |
InChI-Schlüssel |
DQZXOIPVJBKPAK-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[K+] |
Kanonische SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[K+] |
Synonyme |
dipotassium disodium diphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















